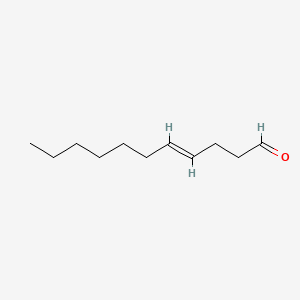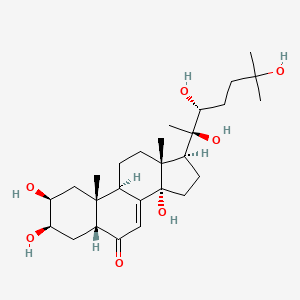
Ecdysterone
Descripción general
Descripción
Crustecdysone, también conocido como 20-Hydroxyecdysone, es una hormona ecdisteroide natural. Se encuentra principalmente en artrópodos, donde desempeña un papel crucial en el control de la muda y la metamorfosis. Este compuesto también está presente en ciertas plantas, como Serratula coronata, y se ha estudiado por sus posibles beneficios en diversos campos, como la medicina y la agricultura .
Aplicaciones Científicas De Investigación
Crustecdysone tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar la química de los ecdisteroides y sus interacciones con otras moléculas.
Biología: En la investigación biológica, crustecdysone se utiliza para estudiar los procesos de muda y metamorfosis en artrópodos.
Mecanismo De Acción
Crustecdysone ejerce sus efectos a través del complejo receptor de la ecdisona (EcR-USP). Este complejo se une a elementos reguladores específicos del ADN, activando la vía de señalización de los ecdisteroides. Esta vía regula diversos procesos fisiológicos, incluida la muda, la metamorfosis y la autofagia. Crustecdysone también inhibe la actividad de la caspasa, lo que contribuye a sus funciones protectoras en el sistema cardiovascular .
Análisis Bioquímico
Biochemical Properties
Ecdysterone interacts with various enzymes, proteins, and other biomolecules. It is a polyhydroxylated sterol, structurally related to ecdysone . This compound is considered a universal hormone for the development and vital activity of insects and crustaceans . It exhibits a wide spectrum of pharmacological activity for humans, without exerting toxic, androgenic, or estrogenic effects .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It is known to dampen glycolysis and respiration, greatly reducing the metabolic potential of certain cancer cell lines . Furthermore, it has been found to strongly induce autophagy .
Molecular Mechanism
The molecular mechanism of this compound’s action involves its interaction with biomolecules at the molecular level. The anabolic effect of this compound is mediated by estrogen receptor (ER) binding . It does not cause the hormone-related side effects associated with androgenic steroids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been demonstrated that this compound can take between 8 and 18 hours to be fully eliminated from the system . This rapid elimination explains why relatively high amounts are suggested for use, to keep the level of this compound circulating through the bloodstream above what’s required to activate gene switches systems .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a study showed that this compound supplementation increased the amount of time mice could stay swimming by up to 22% . It was also found to improve the ability of mice to run for up to 32% longer before reaching a point of fatigue .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is known to regulate the sugar level in the blood serum at alloxan-induced hyperglycemia . Administration of this compound increases the content of glycogen in the heart and liver of laboratory rats .
Subcellular Localization
The subcellular localization of the ecdysteroid receptor, which this compound binds to, involves nucleocytoplasmatic shuttling . The presence of nuclear localization (NLS) and export signals (NES) and their interaction with importins and exportins are described . The influence of hormone and heterodimerization partner, energy supply, and cell cycle on the intracellular distribution of the ecdysteroid receptor are discussed .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Crustecdysone se puede sintetizar a través de varias rutas químicas. Un método común implica la extracción de ecdisteroides de fuentes vegetales como Serratula coronata. El proceso de extracción generalmente incluye extracción con solventes seguida de purificación cromatográfica para aislar el compuesto deseado .
Métodos de producción industrial
La producción industrial de crustecdysone a menudo depende de la extracción a gran escala de fuentes vegetales. El proceso implica el cultivo de plantas ricas en ecdisteroides, seguido de la cosecha y el procesamiento para extraer y purificar el compuesto. Las técnicas avanzadas, como la extracción con fluidos supercríticos y la cromatografía líquida de alto rendimiento (HPLC), se emplean para garantizar una alta pureza y rendimiento .
Análisis De Reacciones Químicas
Tipos de reacciones
Crustecdysone experimenta diversas reacciones químicas, entre ellas:
Oxidación: Esta reacción puede modificar los grupos hidroxilo presentes en la molécula.
Reducción: Las reacciones de reducción pueden alterar los grupos cetona en el compuesto.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y varios nucleófilos para reacciones de sustitución. Las reacciones generalmente se llevan a cabo bajo condiciones controladas, como temperaturas específicas y niveles de pH, para garantizar el resultado deseado .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación de crustecdysone puede producir derivados hidroxilados, mientras que la reducción puede producir derivados alcohólicos. Las reacciones de sustitución pueden dar lugar a una variedad de ecdisteroides modificados con diferentes grupos funcionales .
Comparación Con Compuestos Similares
Crustecdysone es parte de una familia más grande de ecdisteroides, que incluye compuestos como la ecdisona y la ponasterona A. En comparación con estos compuestos similares, crustecdysone es único debido a su mayor potencia y actividades biológicas específicas. Por ejemplo, mientras que la ecdisona y la ponasterona A también regulan la muda, crustecdysone tiene funciones adicionales en la autofagia y la protección cardiovascular .
Lista de compuestos similares
- Ecdysone
- Ponasterone A
- Turkesterone
- Makisterone A
Las propiedades únicas de Crustecdysone y sus diversas aplicaciones lo convierten en un compuesto valioso para la investigación científica y el uso industrial.
Propiedades
IUPAC Name |
(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O7/c1-23(2,32)9-8-22(31)26(5,33)21-7-11-27(34)16-12-18(28)17-13-19(29)20(30)14-24(17,3)15(16)6-10-25(21,27)4/h12,15,17,19-22,29-34H,6-11,13-14H2,1-5H3/t15-,17-,19+,20-,21-,22+,24+,25+,26+,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDFYOWSKOHCCO-YPVLXUMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5040388 | |
| Record name | 20-Hydroxyecdysone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Crustecdysone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030180 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5289-74-7 | |
| Record name | 20-Hydroxyecdysone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5289-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 20-Hydroxyecdysone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005289747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20-Hydroxyecdysone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16935 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 20-Hydroxyecdysone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17- ( ( 2 R , 3 R ) - 2 , 3 , 6 - t r i h y d r o x y - 6 - m e t h y l h e p t a n - 2 - y l ) - 1,2,3,4,5,9,10,11,12,13,14,15,16,17-tetradecahydro-6H | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 20-HYDROXYECDYSONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/779A7KPL0Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Crustecdysone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030180 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
237.5 - 239.5 °C | |
| Record name | Crustecdysone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030180 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




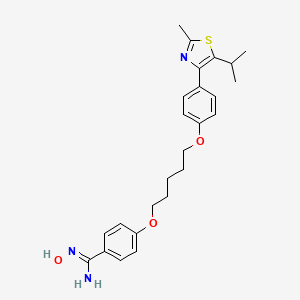
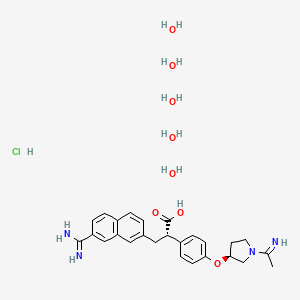
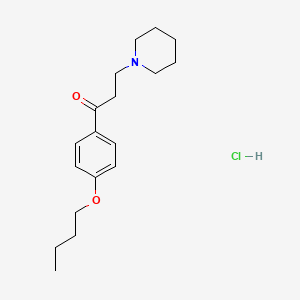



![3-(2-Mercaptoethyl)-[1,1'-biphenyl]-2,3'-dicarboxylic acid](/img/structure/B1671011.png)
![(2S)-3-[3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl]-2-propan-2-yloxypropanoic acid](/img/structure/B1671013.png)
![Sodium;1-[4-(1,3-benzodioxol-5-ylmethylamino)-6-chloroquinazolin-2-yl]piperidine-4-carboxylate](/img/structure/B1671016.png)


